Nizofenone (fumarate)
Description
Contextualization within Neuroprotective Agent Research
Nizofenone (B1679012) is classified as a neuroprotective agent, a class of compounds designed to shield neuronal cells from damage and death resulting from various insults. patsnap.commedchemexpress.com Research into such agents is a critical area of neuroscience, aiming to find ways to mitigate the cellular damage associated with conditions like cerebral ischemia (a reduction of blood flow to the brain), anoxia (a lack of oxygen supply), and neurodegenerative diseases. patsnap.comwikipedia.org
The fundamental mechanism behind ischemic brain injury is an imbalance between the brain's energy demands and its supply. nih.gov Nizofenone has been studied for its potential to address this imbalance and counter several damaging events that occur during and after an ischemic episode. nih.govncats.io Its proposed mechanism of action is multifaceted, distinguishing it within the broader field of neuroprotective research. Key investigated actions include:
Free Radical Scavenging: Nizofenone acts as a scavenger of free radicals, which are highly reactive molecules that can cause significant damage to cellular components like lipids, proteins, and DNA, leading to cell death. patsnap.comnih.gov This antioxidant activity is considered a key component of its neuroprotective potential. patsnap.com
Modulation of Inflammatory Responses: While inflammation is a natural part of the healing process, excessive inflammation following neuronal injury can worsen the damage. patsnap.com Research suggests Nizofenone may regulate this response. patsnap.com
Inhibition of Excitotoxicity: Excitotoxicity is a pathological process where excessive levels of the neurotransmitter glutamate (B1630785) over-activate receptors, leading to a cascade of events that culminates in neuronal death. patsnap.comnih.gov Nizofenone has been investigated for its ability to interfere with this process. patsnap.comnih.gov
Mitochondrial Function Support: Mitochondria are essential for cellular energy production, and their dysfunction is a common feature of many neurodegenerative conditions. patsnap.com Studies have explored Nizofenone's role in stabilizing mitochondrial function. patsnap.com
Historical Trajectories and Early Academic Inquiries of Nizofenone
The investigation of Nizofenone, also identified in early literature by the code Y-9179, began to appear in academic publications in the late 1970s and early 1980s. wikipedia.orgahajournals.org Institutions such as Mitsubishi Tanabe Pharma Corporation were involved in its initial development and research. patsnap.com
Early studies focused on establishing its fundamental protective effects against cerebral anoxia and ischemia in various animal models. ahajournals.org For instance, a 1979 study compared the protective effects of Y-9179 and pentobarbital (B6593769) in a cat model of middle cerebral artery occlusion. wikipedia.orgahajournals.org Subsequent research in the early 1980s delved deeper into the mechanisms behind its protective actions, examining its effects on local cerebral blood flow and its potential to reduce brain edema. ahajournals.orgahajournals.org These foundational inquiries established Nizofenone as a compound of interest for further neuroprotective research. A 1983 double-blind clinical evaluation also investigated the effect of Nizofenone (Y-9179) on delayed ischemic neurological deficits following aneurysmal rupture. wikipedia.org
Identification of Key Research Domains for Nizofenone (Fumarate)
Based on its investigated mechanisms of action, research on Nizofenone (fumarate) has concentrated on several key domains, primarily related to acute neurological conditions. medchemexpress.comdrugcentral.org
The principal areas of investigation include:
Cerebral Ischemia and Stroke: This is the most prominent research area for Nizofenone. medchemexpress.comnih.govnih.gov Studies have explored its ability to protect neurons from death following ischemic events, making it a candidate for research in stroke treatment. patsnap.comwikipedia.orgmedchemexpress.com Research indicates it may ameliorate various pathophysiological events during ischemia, such as ATP depletion, lactate (B86563) accumulation, and glutamate release. nih.govncats.io
Subarachnoid Hemorrhage: Clinical studies have been conducted to evaluate Nizofenone's efficacy in preventing the delayed ischemic neurological deficits that can occur after a subarachnoid hemorrhage, which are often caused by vasospasm. nih.gov
Neurodegenerative Disease Models: The compound's properties, such as improving mitochondrial function and combating oxidative stress, have led to its investigation in the context of chronic neurodegeneration. patsnap.com For example, its potential to inhibit lactate accumulation has been discussed in relation to Amyotrophic Lateral Sclerosis (ALS). lifeextension.com
Cognitive Impairment: Research has also examined the effects of Nizofenone on cognitive impairments induced by chronic stress in animal models, suggesting a potential role in preserving cognitive function under stressful conditions. patsnap.com
The following tables provide a summary of the chemical properties of Nizofenone and an overview of its researched effects in the context of cerebral ischemia.
Table 1: Chemical Properties of Nizofenone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | wikipedia.orgnih.gov |
| Molecular Formula | C21H21ClN4O3 | wikipedia.orgdrugcentral.org |
| Molar Mass | 412.87 g·mol−1 | wikipedia.orgdrugcentral.org |
| CAS Number | 54533-85-6 | wikipedia.orgnih.gov |
| Synonyms | Y-9179, Ekonal, Midafenone | wikipedia.orgdrugcentral.org |
Table 2: Investigated Effects of Nizofenone in Cerebral Ischemia Models
| Pathophysiological Event | Observed Effect of Nizofenone | Supporting Research |
|---|---|---|
| ATP Depletion | Amelioration | nih.govncats.io |
| Lactate Accumulation | Amelioration / Inhibition | nih.govncats.ionih.gov |
| Glutamate Release | Inhibition / Blockade | nih.govncats.ionih.gov |
| Free Fatty Acid Liberation | Amelioration / Suppression | nih.govncats.ioresearchgate.net |
| Cerebral Edema | Amelioration / Reduction | nih.govncats.ioahajournals.org |
| Neuronal Degeneration / Death | Amelioration / Inhibition | medchemexpress.comnih.govncats.ionih.gov |
| Prostacyclin Synthesis | Stimulation | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetyl-L-carnitine |
| Arachidonic Acid |
| Glutamate |
| Lipoic acid |
| Nizofenone |
| Nizofenone fumarate (B1241708) |
| Pentobarbital |
Structure
3D Structure of Parent
Properties
IUPAC Name |
but-2-enedioic acid;(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3.C4H4O4/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22;5-3(6)1-2-4(7)8/h5-13H,3-4,14H2,1-2H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAUUIBFFFOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Classical and Contemporary Synthetic Routes to Nizofenone (B1679012)
The synthesis of nizofenone can be achieved through a multi-step process involving the construction of two key intermediates, which are then coupled and converted to the final fumarate (B1241708) salt.
Multi-Step Synthesis from p-Nitroaniline and Imidazole (B134444) Intermediates
A documented synthetic route for nizofenone fumarate begins with two separate starting materials: p-nitroaniline and imidazole. google.com Each of these precursors undergoes a series of reactions to form crucial intermediate compounds. These intermediates are then combined to create the core structure of nizofenone, which is subsequently salified with fumaric acid. google.com
Key Reaction Steps: Amidate Action, Friedel-Crafts Acylation, Hydrolysis, Diazotization, and Sandmeyer Reaction
The synthesis of one of the key intermediates, 2'-chloro-2-chloro-5-nitrobenzophenone, starts from p-nitroaniline. google.com This process involves several classical organic reactions:
Amidate Action and Friedel-Crafts Acylation: The synthesis begins with an amidation reaction of p-nitroaniline, followed by a Friedel-Crafts acylation. google.com This introduces an o-chlorobenzoyl group onto the molecule. google.com
Hydrolysis: A hydrolysis step is then carried out to modify the functional groups on the newly formed benzophenone (B1666685) structure. google.com
Diazotization: The subsequent diazotization reaction, using a reagent system like sodium nitrite (B80452) and sulfuric acid, converts an amino group into a diazonium salt. google.comchemistrysteps.com This creates a highly reactive intermediate that is typically used immediately in the next step. chemistrysteps.com
Sandmeyer Reaction: The Sandmeyer reaction is then employed to replace the diazonium group with a chlorine atom, yielding the intermediate 2'-chloro-2-chloro-5-nitrobenzophenone. google.comwikipedia.org This reaction is a versatile method for introducing halides and other groups onto an aromatic ring. wikipedia.orgnih.gov
| Reaction Step | Description |
| Amidate Action | Initial modification of p-nitroaniline. google.com |
| Friedel-Crafts Acylation | Introduction of the o-chlorobenzoyl group. google.com |
| Hydrolysis | Chemical breakdown of a compound due to reaction with water. google.com |
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. google.com |
| Sandmeyer Reaction | Conversion of the diazonium salt to a chloro-substituted compound. google.com |
Imidazole Ring Formation: N-Benzyl Protection, Hydroxymethylation, Chlorination, Amination, and Transfer Hydrogenation Debenzylation
The second major intermediate, 2-(diethylaminomethyl)imidazole, is synthesized starting from imidazole. google.com This pathway involves the following key transformations:
N-Benzyl Protection: The imidazole ring is first protected with a benzyl (B1604629) group to prevent unwanted side reactions at the nitrogen atom. google.com Benzyl ethers are commonly used as protecting groups in organic synthesis. organic-chemistry.org
Hydroxymethylation: A hydroxymethyl group is then introduced onto the imidazole ring. google.com
Chlorination: The newly introduced hydroxyl group is subsequently converted to a chlorine atom using a chlorinating agent like thionyl chloride. google.com
Amination: The chlorinated intermediate then undergoes an amination reaction with diethylamine (B46881) to introduce the diethylaminomethyl side chain. google.com
Transfer Hydrogenation Debenzylation: Finally, the N-benzyl protecting group is removed via transfer hydrogenation, using a catalyst such as palladium on carbon and a hydrogen source like ammonium (B1175870) formate, to yield 2-(diethylaminomethyl)imidazole. google.com
| Reaction Step | Description |
| N-Benzyl Protection | Protection of the imidazole nitrogen with a benzyl group. google.com |
| Hydroxymethylation | Addition of a hydroxymethyl group to the imidazole ring. google.com |
| Chlorination | Conversion of the hydroxyl group to a chloro group. google.com |
| Amination | Introduction of the diethylaminomethyl group. google.com |
| Transfer Hydrogenation Debenzylation | Removal of the benzyl protecting group. google.com |
Fumarate Salt Formation
Once the two key intermediates, 2'-chloro-2-chloro-5-nitrobenzophenone and 2-(diethylaminomethyl)imidazole, are synthesized, they are coupled together. google.com The resulting nizofenone base is then reacted with fumaric acid to form the more stable nizofenone fumarate salt. google.comgoogleapis.comgoogleapis.com
Strategies for Analogue and Derivative Synthesis for Mechanistic Probing
The synthesis of analogues and derivatives of a lead compound is a common strategy in medicinal chemistry to probe the mechanism of action and to potentially develop improved therapeutic agents. mdpi.comnih.gov For nizofenone, this could involve modifications at various positions of the molecule. For instance, altering the substituents on the phenyl rings or modifying the diethylaminomethyl side chain of the imidazole moiety could provide insights into the structure-activity relationship. The synthetic routes described for nizofenone offer multiple points for diversification to create a library of related compounds for biological evaluation. researchgate.netmdpi.com
Elucidation of Molecular and Biochemical Mechanisms of Action
Oxidative Stress Mitigation and Free Radical Scavenging Properties
Nizofenone (B1679012) demonstrates significant antioxidant capabilities, which are central to its neuroprotective effects. The compound's ability to counteract oxidative damage is attributed to its direct scavenging of reactive oxygen species, inhibition of lipid peroxidation, and modulation of endogenous antioxidant enzyme systems.
Nizofenone is recognized as a potent free radical scavenger, with activity comparable to that of vitamin E. nih.gov This property allows it to directly neutralize various reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular structures, including proteins, lipids, and nucleic acids. In pathological conditions such as cerebral ischemia, the production of ROS escalates, leading to significant oxidative stress and contributing to the cascade of events that result in neuronal cell death. By scavenging these free radicals, nizofenone helps to preserve cellular integrity and function in the face of ischemic insults.
The overproduction of ROS is a key factor in the neurodegenerative cascade. mdpi.com These species, including superoxide (B77818) radicals and hydrogen peroxide, are generated by enzymes like monoamine oxidase (MAO) and through processes such as the Fenton reaction, which is catalyzed by iron. mdpi.com The ability of compounds to scavenge ROS is considered a promising therapeutic strategy for neuroprotection. mdpi.comresearchgate.net
One of the most damaging consequences of excessive ROS production is lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process is particularly detrimental to cellular membranes, including the mitochondrial membranes, which are rich in polyunsaturated fatty acids. Nizofenone has been shown to effectively inhibit oxygen radical-induced lipid peroxidation. nih.gov This action is critical for maintaining the structural and functional integrity of cellular mitochondria, which are central to energy metabolism and cell survival.
By preventing lipid peroxidation, nizofenone helps to avert the disruption of mitochondrial function, which can otherwise lead to ATP depletion and the release of pro-apoptotic factors, ultimately culminating in cell death. The preservation of mitochondrial integrity is a key aspect of nizofenone's neuroprotective mechanism, helping to maintain the energy balance within neurons, which is often disrupted during ischemic events. nih.govnih.gov
Beyond its direct scavenging activities, the broader family of compounds to which nizofenone's fumarate (B1241708) component belongs, fumaric acid esters, are known to modulate the body's own antioxidant defense systems. For instance, dimethyl fumarate (DMF), a methyl ester of fumaric acid, is a well-known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com
The Nrf2 pathway is a critical regulator of cellular resistance to oxidants. mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.commdpi.com This includes enzymes such as heme oxygenase-1 (HO-1), which plays a significant role in the antioxidant defense system. mdpi.com The activation of the Nrf2 pathway by compounds like DMF leads to a reduction in intracellular ROS levels and provides cytoprotective effects. mdpi.com This modulation of endogenous antioxidant enzyme activities represents an indirect but powerful mechanism for mitigating oxidative stress.
Table 1: Effects of Nrf2 Activation on Antioxidant Enzymes
| Activator | Pathway | Key Target | Resulting Enzymes | Cellular Outcome |
| Dimethyl Fumarate (related fumarate) | Nrf2/ARE | Keap1 | Heme Oxygenase-1 (HO-1), Glutathione-S-transferase | Increased antioxidant defense, Reduced intracellular ROS |
Regulation of Inflammatory Pathways at the Molecular Level
Neuroinflammation is a key component in the pathophysiology of various neurodegenerative diseases and ischemic brain injury. Nizofenone's mechanisms extend to the regulation of these inflammatory cascades at a molecular level.
The fumarate component of nizofenone is related to compounds like dimethyl fumarate (DMF), which have demonstrated anti-inflammatory properties. nih.gov A key mechanism in inflammation is the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govmdpi.com This pathway is instrumental in upregulating the expression of pro-inflammatory genes, including those for various cytokines.
DMF has been shown to act as a modulator of NF-κB translocation. nih.govmdpi.com By inhibiting the NF-κB pathway, such compounds can effectively reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory response that contributes to secondary injury in conditions like stroke. mdpi.com The interplay between the Nrf2 and NF-κB pathways is significant, as Nrf2 activation can create an environment that is less conducive to NF-κB activation, providing a dual mechanism for combating both oxidative stress and inflammation. mdpi.com
Modulation of Neurotransmitter Systems and Excitotoxicity
A critical aspect of nizofenone's neuroprotective action is its ability to intervene in the process of excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters.
Research has demonstrated that nizofenone can completely block the excessive release of the excitatory neurotransmitter glutamate (B1630785) that occurs during ischemia. nih.govnih.gov This is a crucial intervention, as high extracellular concentrations of glutamate lead to the overactivation of its receptors, particularly the NMDA receptor, triggering a massive influx of calcium ions into the neuron. This calcium overload activates a host of degradative enzymes, promotes the generation of free radicals, and induces mitochondrial dysfunction, all of which contribute to neuronal death.
In a rat model of transient ischemia, nizofenone was found to completely inhibit the ischemic-induced increase in extracellular glutamate levels in the hippocampus. nih.gov Furthermore, it also prevented the post-ischemic accumulation of lactate (B86563), another marker of metabolic distress. nih.gov By preventing the initial surge in glutamate, nizofenone effectively cuts off a primary pathway leading to excitotoxic neuronal injury and subsequent cell death in vulnerable brain regions like the hippocampus CA1 pyramidal cells. nih.gov
Table 2: Nizofenone's Effect on Ischemia-Induced Neurochemical Changes
| Condition | Extracellular Glutamate Level | Post-Reperfusion Lactate Level | Neuronal Cell Death |
| Ischemia (Control) | Increased | Markedly Increased | Significant |
| Ischemia + Nizofenone | Completely Inhibited | Completely Inhibited | Significantly Inhibited |
Maintenance and Enhancement of Cellular Energy Homeostasis
Nizofenone plays a crucial role in preserving the energy-producing capacity of neuronal cells during the metabolic stress induced by oxygen and glucose deprivation.
The neuroprotective effects of Nizofenone are closely associated with the preservation of mitochondrial function, the central hub of cellular energy metabolism. Ischemic conditions lead to a severe disorder of cerebral energy metabolism. nih.gov Nizofenone has been shown to ameliorate these anoxic metabolic disorders, suggesting a stabilizing effect on mitochondrial processes. nih.gov By helping to maintain the cerebral energy charge potential even under ischemic stress, Nizofenone supports the continued viability of mitochondria, which are essential for neuronal survival. nih.gov
A fundamental consequence of cerebral ischemia is the rapid depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This energy failure compromises essential cellular functions and initiates pathways leading to cell death. Nizofenone has been demonstrated to counteract this process effectively. In preclinical studies, pretreatment with Nizofenone resulted in a marked suppression of ATP depletion during ischemia. nih.govnih.gov This preservation of high-energy phosphate (B84403) stores is a key component of its cerebroprotective action, allowing neurons to better withstand the metabolic crisis induced by ischemia. nih.gov
Table 2: Influence of Nizofenone on Cerebral ATP Levels During Ischemia
| Condition | Cerebral ATP Concentration | Reference |
|---|---|---|
| Normal (Pre-Ischemia) | Normal/Baseline | nih.gov |
| Ischemia | Rapid Depletion | nih.govnih.gov |
| Ischemia + Nizofenone | Marked Suppression of Depletion | nih.govnih.gov |
Impact on Cerebral Fatty Acid Metabolism
Ischemia induces significant alterations in lipid metabolism, particularly the liberation of free fatty acids from membrane phospholipids, which can have numerous detrimental effects.
Following the onset of ischemia, there is a rapid, biphasic liberation of free fatty acids (FFAs), most notably arachidonic acid and stearic acid. nih.gov This accumulation of FFAs can lead to oxidative stress, inflammation, and further cellular damage. Nizofenone administration has been shown to result in a marked suppression of this ischemia-induced liberation of FFAs. nih.govnih.gov The inhibitory effect is particularly significant for arachidonic acid and stearic acid. nih.gov For instance, post-decapitative ischemia can induce a rapid 6.4-fold increase in arachidonic acid within the first minute, a surge that is effectively curbed by Nizofenone. nih.gov
Table 3: Effect of Nizofenone on Free Fatty Acid (FFA) Liberation During Ischemia
| Free Fatty Acid | Effect of Ischemia | Effect of Ischemia + Nizofenone | Reference |
|---|---|---|---|
| Arachidonic Acid (20:4) | Rapid, Biphasic Increase (e.g., 6.4-fold in 1 min) | Marked Suppression | nih.gov |
| Stearic Acid (18:0) | Biphasic Increase | Marked Suppression | nih.gov |
| Total FFAs | Significant Increase | Marked Suppression | nih.govnih.gov |
Specific Effects on Arachidonic Acid (20:4) and Stearic Acid (18:0) Release
Nizofenone has been shown to exert a significant inhibitory effect on the ischemia-induced liberation of specific free fatty acids in the brain. During cerebral ischemia, a rapid, biphasic release of arachidonic acid (20:4) occurs, characterized by a sharp initial increase followed by a slower, sustained release. nih.gov A similar, though less pronounced, biphasic liberation is observed for stearic acid (18:0). nih.gov
Ischemia-Induced Fatty Acid Release & Effect of Nizofenone
| Fatty Acid | Release Pattern during Ischemia | Effect of Nizofenone Pretreatment |
|---|---|---|
| Arachidonic Acid (20:4) | Rapid, biphasic release (Initial 6.4-fold increase within 1 min) nih.gov | Marked suppression of liberation nih.gov |
| Stearic Acid (18:0) | Biphasic release (less marked than 20:4) nih.gov | Marked suppression of liberation nih.gov |
| Other Fatty Acids (e.g., 16:0, 18:1) | Single phase, slow release nih.gov | General suppression of FFA liberation nih.gov |
Effects on Prostacyclin Synthesis Pathways
Nizofenone demonstrates a selective stimulatory action on the synthesis of prostacyclin. nih.gov Investigations using rat arterial walls incubated with arachidonic acid showed that the addition of nizofenone leads to a dose-dependent increase in the formation of prostacyclin, which is a potent vasodilator and inhibitor of platelet aggregation. nih.gov
This effect is specific to the prostacyclin pathway. In related experiments using ram seminal vesicle microsomes and human platelet microsomes, nizofenone did not stimulate the synthesis of prostaglandin (B15479496) E2 or thromboxane (B8750289) A2. nih.gov This selectivity suggests a targeted mechanism of action, promoting vasodilatory and anti-aggregatory pathways without concurrently increasing the production of other pro-inflammatory or vasoconstrictive eicosanoids. nih.gov
Effect of Nizofenone on Prostacyclin Synthesis
| Nizofenone Concentration | Increase in Prostacyclin Formation | Effect on Prostaglandin E2 / Thromboxane A2 |
|---|---|---|
| 0.1 mM | 47% increase nih.gov | No stimulation observed nih.gov |
| 0.3 mM | 106% increase nih.gov | No stimulation observed nih.gov |
Investigations into Blood-Brain Barrier (BBB) Integrity
Research into the neuroprotective properties of nizofenone indicates that it ameliorates several pathophysiological events that occur during cerebral ischemia, including the formation of edema. nih.gov Cerebral edema, the accumulation of excess fluid in the brain, is a hallmark of blood-brain barrier (BBB) breakdown and increased permeability. frontiersin.org
The potent cerebroprotective effect of nizofenone has been demonstrated in various experimental models of cerebral ischemia and reperfusion. nih.gov By mitigating the complex and multifactorial pathogenic cascade of ischemic brain injury, which includes events like ATP depletion and the release of free fatty acids and glutamate, nizofenone helps to preserve the brain's microenvironment. drugs.comnih.gov Its ability to reduce ischemia-related edema is a key finding, suggesting an effect on maintaining the integrity of the blood-brain barrier during such insults. nih.gov
Preclinical Pharmacological Investigations in Controlled Models
Neuroprotection in Models of Cerebral Anoxia and Ischemia (Non-Human)
The cerebroprotective effects of nizofenone (B1679012) have been extensively documented in various experimental models of cerebral hypoxia and ischemia, including both focal and global ischemia, as well as ischemia-reperfusion scenarios. nih.gov The fundamental mechanism underlying ischemic brain injury is an imbalance between the brain's energy demand and its supply. nih.gov Nizofenone appears to mitigate this imbalance and other harmful events that occur during an ischemic episode. nih.govmedkoo.com
Studies in rat models of transient global ischemia have demonstrated that nizofenone significantly inhibits delayed neuronal death in the vulnerable CA1 pyramidal cells of the hippocampus. nih.govresearchgate.net In a model where ischemia was induced for 15 minutes by four-vessel occlusion, administration of nizofenone resulted in a significant reduction in the death of these specific neurons when assessed seven days later. nih.gov This protective effect on hippocampal neurons is a key finding, as the CA1 region is particularly susceptible to ischemic damage. patsnap.com Research in Mongolian gerbils subjected to global ischemia also showed that nizofenone administration 30 minutes prior to the ischemic event ameliorated hippocampal delayed neuronal death. patsnap.com
Nizofenone has shown a potent ability to prevent neuronal injury following ischemia and subsequent reperfusion. patsnap.com The period of reperfusion, while essential for restoring blood supply, can paradoxically exacerbate tissue damage through processes like oxidative stress and inflammation. frontiersin.orgnih.gov Nizofenone's protective effects are evident in its ability to counter various pathophysiological events that occur during both ischemia and reperfusion, such as edema and neuronal degeneration. nih.govmedkoo.com Studies have demonstrated its efficacy in preventing ischemia/reperfusion-induced neuronal injury in the CA1 pyramidal cells. patsnap.com
A critical aspect of nizofenone's neuroprotective mechanism is its ability to modulate the metabolic disturbances that accompany cerebral ischemia. During an ischemic event, the brain's energy metabolism is severely disrupted, leading to the accumulation of lactate (B86563). nih.gov Research has shown that while lactate levels increase during ischemia, they can increase even further upon reperfusion. nih.gov Nizofenone administration has been found to completely inhibit this post-ischemic increase in lactate accumulation in the hippocampus. nih.govpatsnap.commedchemexpress.com This effect, along with the suppression of glutamate (B1630785) release, is thought to contribute significantly to its neuroprotective properties. nih.gov
Table 1: Effect of Nizofenone on Ischemia-Induced Changes
| Parameter | Effect of Ischemia | Effect of Nizofenone Treatment |
|---|---|---|
| Hippocampal CA1 Neuronal Death | Increased | Significantly Inhibited nih.govpatsnap.com |
| Post-ischemic Lactate Accumulation | Increased | Completely Inhibited nih.govmedchemexpress.com |
The influence of nizofenone on cerebral blood flow (CBF) has been investigated in animal models of cerebral ischemia. In a study using a permanent middle cerebral artery (MCA) occlusion model in cats, the administration of nizofenone was correlated with changes in local cerebral blood flow. ahajournals.org Another study using a canine model of complete cerebral ischemia found that pretreatment with nizofenone led to a better recovery of EEG activity upon recirculation, suggesting amelioration of ischemic brain damage, which is inherently linked to blood flow restoration. nih.gov In a cat model of middle cerebral artery occlusion-reperfusion, the cortical partial pressure of oxygen (PO2), which reflects cerebral blood flow, was shown to recover after the ischemic event with ozagrel (B471) administration, a result that provides context for how vascular-acting agents can influence recovery. karger.com
The fundamental cause of ischemic brain injury is the discrepancy between energy demand and supply. nih.gov Nizofenone has been shown to address this imbalance. nih.govmedkoo.com Early research indicated that a primary mechanism of nizofenone's protective action against anoxia is its effect on cerebral energy demand. wikipedia.org In models of KCN-induced anoxia, nizofenone ameliorated the severe disruption of cerebral energy metabolism, which is characterized by the depletion of high-energy phosphates like ATP and glucose, and a significant buildup of lactate. nih.gov Nizofenone helped maintain the cerebral energy charge potential close to its normal value, indicating a preservation of the brain's energy status. nih.gov
Investigations in Models of Traumatic Brain Injury (Non-Human)
While the bulk of preclinical research on nizofenone has centered on ischemic injury, its effects have also been explored in the context of traumatic brain injury (TBI). TBI involves a complex cascade of primary and secondary injury mechanisms, including excitotoxicity, oxidative stress, and inflammation, which share some pathophysiological features with ischemic injury. dergipark.org.tr
A study in mice investigated the effect of nizofenone on experimental head trauma. wikipedia.org This research suggests a potential therapeutic role for the compound in mitigating the damage caused by traumatic injuries to the brain. The establishment of reliable TBI models in animals, such as the controlled cortical impact (CCI) model in non-human primates and various rodent models, provides a platform for evaluating such neuroprotective interventions. nih.govnih.govfrontiersin.org
Behavioral and Cognitive Research in Animal Models (Non-Human)
Chronic restraint stress (CRS) is known to induce cognitive deficits in animal models. Research has shown that nizofenone administration can attenuate these impairments. nih.govresearchgate.netpatsnap.com In studies using adult male mice, exposure to CRS led to markedly deteriorated cognitive performance. nih.govresearchgate.net However, treatment with nizofenone was found to reverse these stress-induced cognitive changes. nih.govresearchgate.netpatsnap.com The protective effects of nizofenone suggest its potential in mitigating the detrimental cognitive consequences of chronic stress. nih.gov
The effects of nizofenone on behavior and cognition have been evaluated using a variety of standardized behavioral tests in mice.
Morris Water Maze (MWM): In studies investigating chronic restraint stress, mice subjected to CRS showed significant impairments in the MWM, a test of spatial learning and memory. nih.govpatsnap.comresearchgate.net Treatment with nizofenone was shown to reverse these cognitive deteriorations, indicating an improvement in spatial navigation and memory performance. nih.govpatsnap.com
Open Field Test: This test is used to assess locomotor activity and exploratory behavior. Mice exposed to CRS exhibited altered performance in the open field test, which was counteracted by nizofenone administration. nih.govpatsnap.commedchemexpress.com Specifically, nizofenone treatment was associated with increased crossing frequencies, suggesting a normalization of exploratory behaviors that were affected by stress. medchemexpress.com
Step-Through Test: The step-through test is a measure of passive avoidance learning and memory. Cognitive performance in this paradigm was markedly deteriorated in the CRS group of mice. nih.govpatsnap.com Nizofenone treatment successfully reversed these deficits, demonstrating its positive effect on this form of memory. nih.govpatsnap.com
String Grip-Test: In a model of experimental head trauma, the string grip-test was used to assess neurological function and motor coordination. nih.gov Head-injured mice showed a significant decline in their ability to perform this task. Post-trauma treatment with nizofenone significantly improved performance on the string grip-test in a dose-dependent manner, reflecting an enhancement of neurological recovery. nih.gov
Table 1: Summary of Nizofenone's Effects in Behavioral Paradigms
| Behavioral Test | Model | Observed Effect of Nizofenone | Reference |
|---|---|---|---|
| Morris Water Maze | Chronic Restraint Stress | Reversed CRS-induced impairments in spatial learning and memory. | nih.gov, patsnap.com |
| Open Field Test | Chronic Restraint Stress | Increased crossing frequencies, normalizing exploratory behavior. | nih.gov, medchemexpress.com |
| Step-Through Test | Chronic Restraint Stress | Reversed CRS-induced deficits in passive avoidance learning. | nih.gov, patsnap.com |
| String Grip-Test | Experimental Head Trauma | Improved neurological function and motor coordination post-injury. | nih.gov |
The behavioral effects of nizofenone are accompanied by specific neurochemical changes in key brain regions associated with cognition and stress. In mice subjected to chronic restraint stress, noticeable alterations in acetylcholinesterase (AChE) activity and catecholamine levels were observed in the hippocampus and the prefrontal cortex. nih.govpatsnap.comresearchgate.net
Treatment with nizofenone was found to reverse these neurochemical changes. nih.govpatsnap.com Specifically, the administration of nizofenone counteracted the stress-induced alterations in both AChE activity and the levels of catecholamines in these brain areas. nih.govresearchgate.net These findings suggest that the cognitive-enhancing effects of nizofenone in stressed animals may be mediated, at least in part, by its ability to modulate cholinergic and catecholaminergic systems in the hippocampus and prefrontal cortex. nih.govnih.gov
Table 2: Neurochemical Effects of Nizofenone in CRS Mouse Model
| Brain Region | Neurochemical Parameter | Effect of Chronic Restraint Stress | Effect of Nizofenone Treatment | Reference |
|---|---|---|---|---|
| Hippocampus | Acetylcholinesterase Activity | Altered | Reversed the alteration | nih.gov, patsnap.com |
| Prefrontal Cortex | Acetylcholinesterase Activity | Altered | Reversed the alteration | nih.gov, patsnap.com |
| Hippocampus | Catecholamines Levels | Altered | Reversed the alteration | nih.gov, patsnap.com |
| Prefrontal Cortex | Catecholamines Levels | Altered | Reversed the alteration | nih.gov, patsnap.com, researchgate.net |
Electrophysiological Studies (Non-Human)
Electrophysiological studies have been conducted to determine the effects of nizofenone on cardiac tissue. Research has shown that nizofenone influences the action potential duration (APD) in isolated cardiac preparations. medchemexpress.com In studies using guinea-pig papillary muscle and dog Purkinje fibers, nizofenone was observed to prolong the action potential duration. medchemexpress.com Furthermore, at higher concentrations, nizofenone was reported to suppress the spontaneous activity in dog Purkinje fibers and guinea-pig sinoatrial (S-A) node preparations. medchemexpress.com
Suppression of Spontaneous Activity in Pacemaker Cells
In preclinical investigations using isolated rabbit sino-atrial node preparations, Nizofenone has demonstrated a direct influence on the electrophysiological properties of spontaneously firing pacemaker cells. ncats.io The application of Nizofenone at concentrations above 1 µM resulted in a decrease in the spontaneous firing rate, or heart rate, of these cells. ncats.io
Table 1: Effects of Nizofenone on Electrophysiological Parameters of Rabbit Sino-Atrial Node Pacemaker Cells
| Parameter | Effect Observed (at concentrations >3 µM) | Reference |
|---|---|---|
| Heart Rate | Decreased | ncats.io |
| Maximum Upstroke Velocity (Vmax) | Reduced | ncats.io |
| Action Potential Amplitude | Reduced | ncats.io |
| Slope of Phase 4 Depolarization | Reduced | ncats.io |
| Action Potential Duration at 50% Repolarization | Prolonged | ncats.io |
Influence on Electrocorticogram and Pyramidal Response in Brain Ischemia Models
The neuroprotective potential of Nizofenone has been evaluated in controlled models of brain ischemia, with a focus on its effects on neuronal function as measured by the electrocorticogram (ECoG) and pyramidal response (PR). jst.go.jp
In a study utilizing a feline model of complete global brain ischemia, animals were subjected to 45 minutes of ischemia followed by a 180-minute period of recirculation. jst.go.jp In this model, treatment with Nizofenone facilitated the recovery of both the pyramidal response and the electrocorticogram. jst.go.jp A key observation was its ability to inhibit the secondary suppression of these neuronal functions, a phenomenon characterized by an interruption and reversal of the recovery process that was evident in control conditions. jst.go.jp This suggests that Nizofenone may protect neurons from the cascade of events that lead to delayed functional deterioration following an ischemic insult. jst.go.jp
Table 2: Comparative Effects of Nizofenone and Pentobarbital (B6593769) on Neuronal Function Following Global Brain Ischemia in Cats
| Treatment Group | Effect on Pyramidal Response (PR) Recovery | Effect on Electrocorticogram (ECoG) Recovery | Secondary Suppression | Reference |
|---|---|---|---|---|
| Nizofenone | Facilitated | Facilitated | Inhibited | jst.go.jp |
| Pentobarbital | Facilitated (early period only) | Not specified | Evident (associated with rCBF decline) | jst.go.jp |
Advanced Analytical Research and Characterization
Chromatographic Techniques for Compound Purity and Identity Confirmation
Chromatographic methods are fundamental in determining the purity of Nizofenone (B1679012) and confirming its identity by separating it from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) is a prominently used technique for this purpose.
A specific HPLC method for assessing the purity of Nizofenone fumarate (B1241708) has been detailed, achieving a purity level of 99.41%. google.com This method utilizes an octadecylsilane (B103800) bonded silica (B1680970) gel column. google.com The mobile phase, a mixture of 0.025 mol/L potassium dihydrogen phosphate (B84403) solution (pH 5.0), methanol, and acetonitrile (B52724) in a 25:30:45 ratio, is used for separation, with detection carried out at a wavelength of 220nm. google.com Another source also reports a purity of 98% for Nizofenone fumarate as determined by HPLC. aksci.com
Gas chromatography (GC) is another technique mentioned in the context of analyzing related substances, though not specifically for Nizofenone itself, it is a standard method for purity assessment of drug substances. pmda.go.jp For instance, GC is used for determining residual solvents in drug manufacturing processes. pmda.go.jp
The following table summarizes the HPLC conditions used for Nizofenone purity analysis:
| Parameter | Specification |
| Column | Octadecylsilane bonded silica gel google.com |
| Mobile Phase | 0.025mol/L Potassium Dihydrogen Phosphate (pH 5.0) : Methanol : Acetonitrile (25:30:45) google.com |
| Detection Wavelength | 220 nm google.com |
| Reported Purity | 99.41% google.com |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of Nizofenone. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is used to identify the chemical environment of hydrogen atoms within the Nizofenone molecule. A reported ¹H NMR spectrum, run in DMSO-d₆ at 300MHz, shows distinct peaks corresponding to the different protons in the structure. google.com For example, a triplet at 0.70 ppm is assigned to the methyl protons of the diethylamino group, while signals in the aromatic region (7.32-8.58 ppm) correspond to the protons on the phenyl and imidazole (B134444) rings. google.com The structures of intermediates and the final Nizofenone fumarate product have been confirmed using proton nuclear magnetic resonance spectroscopy. google.com Two-dimensional NMR techniques can further aid in complex structural assignments by revealing correlations between different nuclei. wikipedia.org
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Nizofenone, further confirming its structure. wikipedia.org In one analysis, the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was found to be 413.1. google.com This technique is crucial for verifying the successful synthesis of the compound. google.com The fragmentation patterns observed in mass spectrometry provide valuable structural information by showing how the molecule breaks apart. wikipedia.orglibretexts.orgyoutube.com
Elemental Analysis: Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen) in Nizofenone fumarate. The theoretical elemental composition has been reported as follows: C, 56.77%; H, 4.76%; Cl, 6.70%; N, 10.59%; O, 21.17%. medkoo.com This data is used to confirm the empirical formula of the synthesized compound.
The table below summarizes the key spectroscopic data for Nizofenone.
| Analytical Technique | Observation | Reference |
| ¹H NMR (300MHz, DMSO-d₆) | δ (ppm): 0.70 (t, 6H), 2.30 (q, 4H), 3.42 (s, 2H), 6.62 (s, 2H), 6.69 (s, 1H), 7.09 (s, 1H), 7.32-7.49 (m, 4H), 7.89 (d, 1H), 8.45 (d, 1H), 8.58 (dd, 1H) | google.com |
| Mass Spectrometry (MS) | m/z: 413.1 (M+H)⁺ | google.com |
| Elemental Analysis | C: 56.77%, H: 4.76%, Cl: 6.70%, N: 10.59%, O: 21.17% | medkoo.com |
Quantitative Analysis of Nizofenone in Biological Matrices (Non-Human)
The quantitative analysis of Nizofenone in non-human biological matrices is essential for preclinical pharmacokinetic and pharmacodynamic studies. These studies often involve measuring drug concentrations in samples like brain tissue to understand its distribution and effects.
In a study investigating the neuroprotective effects of Nizofenone in rats, the levels of glutamate (B1630785) and lactate (B86563) in the hippocampus were measured using microdialysis coupled with fluorescence spectrometry. nih.gov While this study focused on the downstream effects of Nizofenone, the analytical methods used are indicative of the techniques employed for quantifying substances in specific brain regions. nih.gov Another study in cats used the hydrogen clearance method to measure local cerebral blood flow changes after administration of Nizofenone to assess its cerebroprotective effects. ahajournals.org
For the direct quantification of drugs and their metabolites in biological samples, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard. fda.gov These methods offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of drugs often found in biological tissues. fda.govgoogle.com.pg For instance, LC-MS/MS has been used to measure drug concentrations in plasma and urine in preclinical studies of other compounds. fda.gov
The following table outlines analytical methods relevant to the study of Nizofenone in non-human biological contexts.
| Analytical Method | Application | Sample Matrix (Non-Human) |
| Microdialysis with Fluorescence Spectrometry | Measurement of neurotransmitters (glutamate) and metabolites (lactate) affected by Nizofenone. nih.gov | Rat Hippocampus nih.gov |
| Hydrogen Clearance Method | Measurement of local cerebral blood flow. ahajournals.org | Cat Brain ahajournals.org |
| LC-MS/MS (Anticipated Use) | Direct quantification of Nizofenone and its metabolites. fda.gov | Plasma, Brain Tissue |
| GC-MS (Anticipated Use) | Quantification of Nizofenone and its metabolites. fda.gov | Plasma, Brain Tissue |
Theoretical Frameworks and Future Research Directions
Computational Modeling of Ligand-Receptor Interactions and Molecular Dynamics
Future research will increasingly rely on computational modeling to elucidate the precise interactions between Nizofenone (B1679012) and its molecular targets. numberanalytics.com Techniques such as molecular docking and molecular dynamics simulations can provide atomic-level insights into how Nizofenone binds to specific receptors or enzymes. nih.gov These models are instrumental in predicting binding affinities and understanding the conformational changes that occur upon binding. numberanalytics.com By simulating the dynamic behavior of the Nizofenone-receptor complex over time, researchers can identify key amino acid residues involved in the interaction and the stability of the bound state. nih.gov This information is invaluable for a rational, structure-based design of more potent and selective derivatives. While specific molecular dynamics studies on Nizofenone are not extensively documented in publicly available literature, the application of these methods represents a critical next step. The principles of such approaches are well-established; for instance, computational models have been successfully used to understand ligand-receptor kinetics and predict the differential signaling of various growth factor receptors. nih.gov
In Silico Approaches for Investigating Neuroprotective Mechanisms
In silico methods provide a powerful toolkit for dissecting the complex, multifaceted neuroprotective mechanisms of Nizofenone. patsnap.comuskudar.edu.tr Its known activities include scavenging free radicals, inhibiting excitotoxicity by blocking glutamate (B1630785) release, and modulating inflammation. patsnap.comnih.govnih.gov Computational approaches can model these diverse pathways. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of Nizofenone and its analogues with their antioxidant or anti-inflammatory activities. researchgate.net Pharmacophore modeling can identify the essential chemical features required for these neuroprotective effects, guiding the search for novel compounds with similar or enhanced properties. researchgate.net Furthermore, systems biology and network pharmacology can be employed to construct comprehensive models of the signaling cascades affected by Nizofenone, integrating data on its influence on everything from mitochondrial function to gene expression. patsnap.com This holistic, computational view can help prioritize which of its many mechanisms are most critical for its therapeutic effects in conditions like cerebral ischemia. nih.gov
Development of Novel Nizofenone Analogues and Derivatives for Mechanistic Exploration
The synthesis of novel analogues and derivatives of Nizofenone is a key strategy for deeper mechanistic exploration. wikipedia.org By systematically modifying the chemical structure of Nizofenone, researchers can create a library of related compounds. These new molecules can then be used as chemical probes to investigate structure-activity relationships (SAR). For instance, altering specific functional groups on the Nizofenone scaffold and observing the resulting changes in biological activity can pinpoint the parts of the molecule crucial for its various effects, such as prostacyclin synthesis stimulation or radical scavenging. wikipedia.orgresearchgate.net This approach has been instrumental in the broader field of drug discovery, allowing for the optimization of lead compounds. nih.govresearchgate.net A search of drug databases indicates Nizofenone itself has been considered in drug repurposing screens for other conditions, highlighting the potential for its scaffold to yield compounds with novel activities. nih.gov The development of such analogues is essential for isolating specific mechanisms of action and potentially designing new therapeutic agents with improved properties. who.int
Exploration of Unidentified Biological Pathways and Putative Molecular Targets
While Nizofenone is known to affect pathways related to cerebral energy metabolism, excitotoxicity, and oxidative stress, there is a significant opportunity to uncover previously unidentified biological targets and pathways. patsnap.comnih.govnih.gov Its multifaceted mechanism of action suggests it may interact with multiple cellular components. patsnap.com Modern "omics" technologies, such as genomics, proteomics, and metabolomics, offer unbiased methods to explore these possibilities. For example, treating neuronal cells with Nizofenone and analyzing subsequent changes in protein expression (proteomics) or metabolite levels (metabolomics) could reveal novel targets and affected pathways. Thermal proteome profiling is another powerful technique that can identify direct protein targets of a small molecule like Nizofenone in an unbiased manner. nih.gov Given its classification as an anti-arrhythmia agent and its effects on prostacyclin synthesis, exploring its impact on cardiovascular signaling pathways beyond the brain could also be a fruitful area of investigation. researchgate.netnih.gov
Addressing Research Gaps in Preclinical Understanding of Nizofenone's Comprehensive Biological Activities
Despite decades of research, significant gaps remain in the preclinical understanding of Nizofenone's full biological profile. wikipedia.orgresearchgate.net Its development has primarily focused on neuroprotection in the context of cerebral ischemia. patsnap.comnih.gov However, the very mechanisms that confer this protection—antioxidant, anti-inflammatory, and modulation of cellular energy metabolism—are relevant to a host of other pathological conditions. patsnap.comresearchgate.net Future preclinical research should aim to systematically evaluate the efficacy of Nizofenone in a broader range of neurological and non-neurological disease models. For instance, its anti-inflammatory and antioxidant properties suggest potential utility in chronic neurodegenerative diseases, where these processes are key drivers of pathology. researchgate.net Furthermore, many early studies lacked the rigorous standards and advanced imaging and molecular biology techniques available today. researchgate.netanestesia.org.ar Re-evaluating Nizofenone in modern, well-characterized preclinical models, perhaps using advanced techniques like diffusion-weighted MRI to assess tissue salvage, could provide more precise insights into its cerebroprotective effects and better inform the design of any future clinical investigations. anestesia.org.ar A comprehensive characterization of its metabolites and their potential biological activities is another area that warrants further investigation. pmda.go.jp
Q & A
What experimental models are commonly used to investigate the cardiac electrophysiological effects of Nizofenone Fumarate?
Basic Research Question
Nizofenone Fumarate’s effects on cardiac pacemaker activity are primarily studied using isolated rabbit sinoatrial (SA) node preparations . These ex vivo models allow precise measurement of action potential parameters under controlled conditions, such as spontaneous cycle length (SCL), maximum upstroke velocity (Vmax), and action potential duration (APD50) . The SA node’s intrinsic pacemaker activity makes it ideal for studying ion channel modulation, particularly slow inward calcium (Isi) and potassium (IK) currents, which are critical for diastolic depolarization .
What key electrophysiological parameters should researchers measure when assessing Nizofenone Fumarate’s effects on cardiac cells?
Basic Research Question
Critical parameters include:
- Spontaneous Cycle Length (SCL) : Reflects heart rate modulation.
- Maximum Upstroke Velocity (Vmax) : Indicates sodium/calcium channel activity during depolarization.
- Action Potential Amplitude (APA) : Measures membrane potential changes.
- Rate of Diastolic Depolarization (RDD) : Linked to pacemaker automaticity.
- APD50 : Action potential duration at 50% repolarization, influenced by outward potassium currents.
These metrics are quantified using intracellular microelectrode recordings and voltage-clamp protocols . Dose-response curves (e.g., 0.3–30 μM) are essential to characterize concentration-dependent effects .
How can voltage-clamp techniques and calcium antagonists isolate Nizofenone Fumarate’s effects on specific ion currents?
Advanced Research Question
Voltage-clamp experiments are critical to dissect Nizofenone’s dual inhibition of Isi (slow inward calcium current) and IK (time-dependent potassium current). For example:
- Calcium Antagonists (e.g., verapamil) : Block Isi to isolate IK contributions during depolarization. In SA node cells, verapamil (2 μg/mL) suppresses Isi, allowing researchers to attribute changes in steady-state outward currents to IK modulation .
- Tail Current Analysis : Post-repolarization tail currents reveal IK deactivation kinetics. Nizofenone (10 μM) reduces both steady-state and tail current amplitudes without altering voltage-dependent activation, suggesting direct channel blockade rather than gating modulation .
How do dose-dependent contradictions in Nizofenone Fumarate’s effects on action potential parameters inform its mechanism of action?
Advanced Research Question
At low concentrations (1–3 μM), Nizofenone prolongs APD50 (linked to IK inhibition) but does not alter SCL. At higher doses (>3 μM), it suppresses SCL and RDD due to Isi inhibition, overriding IK-mediated APD prolongation . This biphasic effect highlights the need for concentration-gradient experimental designs to resolve conflicting outcomes. For instance, 30 μM Nizofenone abolishes pacemaker activity in 90% of SA node preparations, emphasizing the dominance of calcium current suppression at high doses .
What methodological strategies address discrepancies between in vitro electrophysiological data and in vivo therapeutic outcomes of Nizofenone Fumarate?
Advanced Research Question
In vitro studies show Nizofenone’s bradycardic effects via Isi/IK inhibition, but in vivo models may exhibit compensatory mechanisms (e.g., autonomic regulation). To reconcile this:
- Cross-Validation : Compare ex vivo SA node data with in vivo hemodynamic measurements (e.g., heart rate in anesthetized animals).
- Pathway-Specific Blockers : Use β-adrenergic antagonists to isolate direct cardiac effects from autonomic feedback.
- Pharmacokinetic Profiling : Assess tissue-specific drug distribution and metabolite activity .
How should researchers statistically validate Nizofenone Fumarate’s electrophysiological data to ensure reproducibility?
Advanced Research Question
Studies employ Student’s t-test for pairwise comparisons (e.g., pre- vs. post-Nizofenone exposure) and report data as mean ± standard deviation (SD) . For example, Isi amplitude at -10 mV decreased by 51% ± 10% (P < 0.01) after 10 μM Nizofenone . Normalization of tail currents (e.g., to peak amplitude at 0 mV) minimizes inter-preparation variability, while repeated-measures ANOVA can assess dose-response trends .
What mechanistic insights are gained from combining Nizofenone Fumarate with other channel modulators in experimental designs?
Advanced Research Question
Co-administration with Cs<sup>+</sup> (cesium) or Ivabradine can isolate hyperpolarization-activated (Ih) currents. For instance, Nizofenone’s chronotropic effects persist even when Ih is blocked, confirming its primary action on Isi/IK rather than Ih . Similarly, pairing Nizofenone with β-adrenergic agonists (e.g., epinephrine) tests its efficacy under sympathetic stimulation, mimicking clinical scenarios like ischemic stress .
How does Nizofenone Fumarate’s inhibition of multiple ion currents complicate its classification as a "selective" channel blocker?
Advanced Research Question
Nizofenone’s dual inhibition of Isi and IK challenges traditional classification. Researchers must:
- Quantify Relative Contributions : Use selective blockers (e.g., verapamil for Isi, E-4031 for IKr) to dissect each current’s role in observed effects.
- Kinetic Analysis : Compare onset/offset kinetics of Isi vs. IK inhibition. For example, Isi suppression occurs faster (within 5–10 min) than IK modulation (>15 min), suggesting distinct binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
